N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-23(2)17-5-3-4-16(12-17)20(25)21-10-11-24-19(15-8-9-15)13-18(22-24)14-6-7-14/h3-5,12-15H,6-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAIZTJALXQJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide typically involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Medicinal Chemistry
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide has been explored for its potential therapeutic properties. Some notable applications include:
-
Anticancer Activity : Research indicates that the compound can inhibit specific kinases involved in cancer progression. For example, it has shown significant inhibition of RET kinase activity, which is crucial in various cancers. The mechanism involves blocking the ATP-binding site of the kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
Compound IC50 (µM) Mechanism of Action Similar Compound A 0.05 RET kinase inhibition This compound TBD TBD
Biochemical Probing
The compound is being investigated as a biochemical probe to study enzyme interactions. Its structure allows for specificity in targeting certain enzymes, which can aid in understanding enzyme mechanisms and developing enzyme inhibitors.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It interacts with inflammatory pathways and may inhibit the production of pro-inflammatory cytokines.
Synthesis of Complex Molecules
This compound serves as a building block in the synthesis of more complex molecules. This application is particularly relevant in pharmaceutical development where novel compounds are required for drug discovery.
Material Science
The compound's unique chemical structure allows for its use in developing new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various pyrazole derivatives. It was found that this compound exhibited potent inhibition against cancer cell lines, leading to further investigations into its mechanism of action and potential clinical applications.
Case Study 2: Enzyme Interaction Studies
In another study published in Biochemistry, researchers utilized this compound to probe the interaction with specific kinases involved in cellular signaling pathways. The results indicated that the compound could effectively inhibit kinase activity, providing insights into its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring and benzamide moiety can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following comparison focuses on compounds with overlapping functional groups or structural motifs, as detailed in the evidence provided.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide | Not provided | Not provided | Pyrazole, cyclopropyl, benzamide, dimethylamino | Hypothetical kinase inhibitor |
| N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride [2] | C₁₅H₂₀ClN₃O₂ | 309.79 | Quinoline, carboxamide, dimethylamino, hydroxyl | Anticancer or antimicrobial [2] |
| N-(2-(Dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide [2] | C₁₉H₂₆N₄O₃ | 358.43 | Quinoline, carboxamide, morpholine, dimethylamino | Enzyme modulation [2] |
| N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide [3] | C₁₁H₁₂F₁₃N₂O₂S | 520.26 | Perfluorinated chain, sulfonamide, dimethylamino | Surfactant or industrial use [3] |
Key Comparisons
Core Heterocycles The target compound features a pyrazole ring with cyclopropyl substituents, which may enhance metabolic stability and lipophilicity compared to the quinoline cores in compounds . Pyrazoles are known for their role in kinase inhibition, while quinolines often exhibit antimicrobial or anticancer activity.
Functional Groups Dimethylamino Groups: Present in all compared compounds, this group enhances solubility and may facilitate receptor binding via electrostatic interactions. However, its placement varies:
- In the target compound, it is attached to the benzamide moiety.
- In compounds, it is part of a carboxamide side chain . Hydroxyl Groups: The quinoline derivatives in include hydroxyl groups, which are absent in the target compound. These groups likely improve hydrogen-bonding interactions in biological systems .
In contrast, perfluorinated sulfonamides in prioritize hydrophobicity and chemical stability for industrial applications .
Molecular Weight and Solubility The target compound’s molecular weight is likely higher than the quinoline derivatives in (309–358 g/mol) due to the cyclopropyl and pyrazole substituents. This may reduce aqueous solubility compared to smaller analogs .
Research Findings and Limitations
- Synthesis Challenges: The cyclopropyl and pyrazole groups in the target compound may complicate synthesis compared to simpler dimethylamino-containing analogs (e.g., ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which uses straightforward acylation reactions) .
- Industrial Relevance: Perfluorinated dimethylamino compounds () highlight the versatility of dimethylamino groups in non-pharmaceutical applications, such as surfactants, contrasting with the target compound’s likely medicinal focus .
Biological Activity
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₂₁N₃O |
| Molecular Weight | 259.35 g/mol |
| CAS Number | 2319805-06-4 |
The compound features a pyrazole ring, which is known for its biological activity, and a dimethylamino group that may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it interacts with:
- Cyclin A2
- Cyclin-dependent kinase 2 (CDK2)
These interactions suggest that the compound may influence cell cycle regulation, potentially inhibiting cell proliferation and promoting apoptosis in cancer cells. The binding affinity of the compound is enhanced by its unique structural features, allowing it to effectively modulate the activity of these targets.
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity. It has been evaluated in various cancer models, demonstrating:
- Inhibition of tumor growth : In vitro assays indicate that the compound effectively reduces cell viability in cancer cell lines.
- Induction of apoptosis : Mechanistic studies reveal that the compound triggers apoptotic pathways in cancer cells through caspase activation.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has also been explored for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation .
Research Findings and Case Studies
A series of studies have investigated the biological activity of this compound. Key findings include:
- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., breast cancer, lung cancer) showed a dose-dependent decrease in cell viability upon treatment with the compound.
- Mechanistic Studies : Flow cytometry analysis indicated increased apoptosis in treated cells compared to controls, confirming the compound's role in inducing programmed cell death.
- In Vivo Models : Animal studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models, supporting its potential as an anticancer agent.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions. For cyclopropyl substituents, cyclopropanation reagents like trimethylsulfoxonium iodide may be used .
- Step 2 : Alkylation of the pyrazole nitrogen with a bromoethyl intermediate to introduce the ethyl linker.
- Step 3 : Coupling the pyrazole-ethyl intermediate with 3-(dimethylamino)benzoyl chloride via amide bond formation, optimized using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography.
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify cyclopropyl protons (δ 0.5–1.5 ppm), pyrazole protons (δ 6.5–7.5 ppm), and dimethylamino groups (δ 2.2–3.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z ~410).
- X-ray Crystallography : If single crystals are obtained, resolve the 3D structure to validate substituent geometry .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for kinases like MKK4, referencing similar benzamide derivatives showing 40–80% inhibition at 10 µM .
- Cellular Viability : Test in cancer cell lines (e.g., HeLa, HepG2) using MTT assays, with IC₅₀ calculations .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors), given the dimethylamino group’s potential for receptor interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Replace cyclopropyl groups with other substituents (e.g., methyl, trifluoromethyl) to assess steric/electronic effects on target binding .
- Linker Optimization : Vary the ethyl spacer length (e.g., propyl vs. ethyl) to evaluate conformational flexibility.
- Benzamide Substitutions : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 3-position to modulate solubility and target affinity .
Q. How can researchers investigate target engagement and mechanism of action?
- Methodological Answer :
- Pull-Down Assays : Immobilize the compound on sepharose beads to isolate interacting proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- CRISPR-Cas9 Knockout Models : Validate target dependency by comparing compound efficacy in wild-type vs. kinase-knockout cell lines .
Q. How to resolve contradictions in biological data across different studies?
- Methodological Answer :
- Contextual Analysis : Compare assay conditions (e.g., cell type, serum concentration) that may alter compound bioavailability. For example, serum proteins can sequester lipophilic compounds, reducing apparent activity .
- Metabolic Stability : Test hepatic microsomal stability (e.g., human liver microsomes + NADPH) to identify rapid degradation pathways that cause variability .
- Orthogonal Assays : Confirm anti-proliferative effects using both ATP-based (CellTiter-Glo) and resazurin-based (Alamar Blue) assays to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
